3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one
Description
Properties
IUPAC Name |
3-(3-fluoroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAORDYATYVHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isobenzofuran Core: The isobenzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Fluoro-phenylamino Group: The fluoro-phenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluoro-substituted aniline with the isobenzofuran core in the presence of a suitable base.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one and related compounds:
*Calculated based on formula (C₁₆H₁₃FNO₄). †From (C₂₆H₂₂O₆).
Structural and Functional Differences
- Substituent Effects: Fluoro vs. Chloro: The 3-fluoro-phenylamino group in the target compound offers enhanced electronegativity and metabolic stability compared to the chloromethyl group in CAS 6518-91-6. Fluorine’s smaller size may improve target binding efficiency . Amino vs. Complex Substituents: The noscapine-inspired hydroxymethyl-tetrahydroisoquinoline substituent () increases steric bulk and polarity, likely improving water solubility but reducing membrane permeability compared to the target compound .
- Synthetic Pathways: The tandem Michael-Dieckmann reaction (used for 6-ethyl-5,7-dimethoxy derivatives) enables efficient tetralone scaffold construction , whereas the Blanc reaction () facilitates hydroxymethylation via formaldehyde and HCl . The target compound’s synthesis may involve nucleophilic aromatic substitution or palladium-catalyzed coupling for the phenylamino group.
Biological Activity
3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 303.31 g/mol. The structure features a fluorophenyl group, which is critical for its biological interactions.
Research suggests that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Genotoxicity and Cytotoxicity : Studies indicate that related compounds may increase chromosomal damage and induce cell death in specific tissues, such as liver and kidney cells .
Biological Activity Overview
Case Studies
- Antitumor Activity in Melanoma Models :
- Genotoxicity Assessment :
- Combination Therapy Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one, and what factors influence the choice of reaction conditions?
- Methodological Answer : Synthesis typically involves fluorination and cyclization steps. For example, fluorinating agents like Selectfluor or NFSI are used under controlled conditions (e.g., anhydrous solvents, 40–80°C) to introduce the fluorine substituent . Subsequent cyclization or substitution with amines (e.g., 3-fluoroaniline) can yield the target compound. Reaction conditions depend on precursor stability, regioselectivity, and scalability. For instance, the Blanc reaction (using HCl and formalin) has been adapted for analogous isobenzofuranones to introduce hydroxy or amino groups .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography using programs like SHELX-90 for phase annealing or ORTEP-3 for structural visualization is critical for unambiguous confirmation . Complementary techniques include H/C NMR to verify substituent positions (e.g., methoxy at C6/C7) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, crystallographic data for similar compounds (e.g., diphenylamino derivatives) have been resolved using WinGX software .
Q. What initial biological screening approaches are recommended for evaluating the bioactivity of this compound?
- Methodological Answer : Prioritize in vitro assays targeting microtubule stability or kinase inhibition, as structurally related isobenzofuranones (e.g., noscapine analogs) show anticancer activity via tubulin binding . Use cell viability assays (e.g., MTT) on cancer cell lines, paired with negative controls (e.g., non-cancerous cells) to assess selectivity. Dose-response curves (0.1–100 µM) and IC calculations are standard .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) can be employed during key steps like cyclization. For example, Michael-Dieckmann reactions have been used to construct enantiopure tetralone scaffolds in related compounds . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
Q. What computational strategies resolve contradictions in reported structure-activity relationships (SAR) for this compound?
- Methodological Answer : Hybrid modeling combining molecular docking (e.g., AutoDock for tubulin binding) and QSAR analysis can reconcile divergent biological data. For instance, receptor-response models (e.g., bioelectronic nose assays) differentiate agonistic vs. antagonistic effects based on substituent electronic profiles . Validate predictions with site-directed mutagenesis or competitive binding assays.
Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed in structural studies?
- Methodological Answer : Refine diffraction data using SHELX-90’s phase annealing to minimize model bias . Compare results with density functional theory (DFT)-optimized geometries to identify outliers. For example, WinGX and ORTEP-3 have resolved torsional angle mismatches in isobenzofuranones by iterative refinement .
Q. What advanced purification techniques improve yield in multi-step syntheses of this compound?
- Methodological Answer : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates. For polar byproducts, countercurrent chromatography (CCC) or preparative HPLC (C18 column) enhances purity. Crystallization from ethanol/water mixtures (7:3 v/v) has achieved >95% purity for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
